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Compound of Interest

Compound Name: 2-Chloro-6-fluorophenylacetic acid

CAS No.: 37777-76-7

Cat. No.: B018471 Get Quote

Executive Summary
Target Molecule: 2-Chloro-6-fluorophenylacetic acid CAS Registry Number: 37777-76-7

Molecular Formula: C₈H₆ClFO₂ Molecular Weight: 188.58 g/mol Primary Applications: Key

intermediate in the synthesis of agrochemicals (herbicides, fungicides) and pharmaceuticals

(e.g., dipeptidyl peptidase-IV inhibitors, antibiotics).

This technical guide outlines the authoritative synthesis pathways for 2-Chloro-6-
fluorophenylacetic acid. While modern transition-metal catalyzed routes (Suzuki/Negishi)

exist, the Radical Halogenation-Cyanation-Hydrolysis sequence remains the industrial

"workhorse" due to the availability of the starting material, 2-chloro-6-fluorotoluene. This guide

prioritizes a scalable, high-purity protocol involving benzylic bromination followed by

nucleophilic substitution and acid hydrolysis.

Part 1: Retrosynthetic Analysis
The strategic disconnection relies on the functionalization of the benzylic carbon. The 2-chloro

and 6-fluoro substituents on the aromatic ring are electronically deactivating and sterically

hindering, which dictates the choice of reagents for the side-chain activation.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b018471?utm_src=pdf-interest
https://www.benchchem.com/product/b018471?utm_src=pdf-body
https://www.benchchem.com/product/b018471?utm_src=pdf-body
https://www.benchchem.com/product/b018471?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b018471?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


2-Chloro-6-fluorophenylacetic acid
(CAS 37777-76-7)

2-Chloro-6-fluorophenylacetonitrile
(CAS 75279-55-9)

Hydrolysis
(HCl or H2SO4)

2-Chloro-6-fluorobenzyl bromide
(CAS 68220-26-8)

Cyanation
(NaCN/KCN)

2-Chloro-6-fluorotoluene
(CAS 443-83-4)

Radical Bromination
(NBS, AIBN)

Click to download full resolution via product page

Figure 1: Retrosynthetic tree illustrating the disconnection to the commercially available toluene

derivative.[1]

Part 2: Primary Synthesis Pathway (Industrial
Standard)
Stage 1: Benzylic Bromination
Objective: Selective functionalization of the methyl group. Reaction: 2-Chloro-6-fluorotoluene +

NBS → 2-Chloro-6-fluorobenzyl bromide Mechanism: Free-radical substitution (Wohl-Ziegler

reaction).

Technical Insight: While industrial scales often use Cl₂ gas under UV irradiation, the laboratory

and pilot-scale protocol below uses N-Bromosuccinimide (NBS). NBS provides a controlled
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source of bromine radicals, minimizing the formation of the gem-dibromide byproduct (benzal

bromide analog), which is a common impurity in direct halogenation.

Stage 2: Cyanation (Nucleophilic Substitution)
Objective: Carbon chain extension (C1 homologation). Reaction: 2-Chloro-6-fluorobenzyl

bromide + NaCN → 2-Chloro-6-fluorophenylacetonitrile Mechanism: S_N2 Nucleophilic

Substitution.

Technical Insight: The steric bulk from the ortho-chloro and ortho-fluoro groups significantly

retards nucleophilic attack. Standard reflux conditions often fail or result in poor yields. The use

of Phase Transfer Catalysis (PTC) or polar aprotic solvents (DMSO/DMF) is critical to facilitate

the attack of the cyanide ion.

Stage 3: Nitrile Hydrolysis
Objective: Conversion of the nitrile to the carboxylic acid. Reaction: 2-Chloro-6-

fluorophenylacetonitrile + H₂O/Acid → 2-Chloro-6-fluorophenylacetic acid Mechanism: Acid-

catalyzed hydrolysis.

Technical Insight: Acid hydrolysis (using HCl) is preferred over basic hydrolysis for this

substrate. Basic conditions can lead to side reactions or colored impurities ("coking") due to the

sensitive nature of the halogenated ring. HCl hydrolysis typically yields a cleaner crude product

that crystallizes easily.

Part 3: Detailed Experimental Protocols
Protocol A: Synthesis of 2-Chloro-6-fluorobenzyl
bromide
Reagents:

2-Chloro-6-fluorotoluene (1.0 eq)

N-Bromosuccinimide (NBS) (1.05 eq)

Benzoyl Peroxide (BPO) or AIBN (0.05 eq)
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Carbon Tetrachloride (CCl₄) or Cyclohexane (Solvent)

Procedure:

Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.

Dissolution: Dissolve 2-chloro-6-fluorotoluene in CCl₄ (approx. 5 mL per gram of substrate).

Addition: Add NBS and the radical initiator (AIBN or BPO).

Reaction: Heat the mixture to reflux (approx. 77°C for CCl₄) under an inert atmosphere (N₂).

Monitor by TLC or GC.

Endpoint: Reaction is complete when the starting material is consumed (typically 4–6

hours). Succinimide will float to the top as a solid.

Workup: Cool the mixture to room temperature. Filter off the solid succinimide.

Purification: Wash the filtrate with water (2x) and brine (1x). Dry over anhydrous MgSO₄.

Remove solvent under reduced pressure.[1]

Result: Yellowish oil or low-melting solid. Yield: ~85–90%.[2][3]

Protocol B: Synthesis of 2-Chloro-6-
fluorophenylacetonitrile
Reagents:

2-Chloro-6-fluorobenzyl bromide (from Step A) (1.0 eq)

Sodium Cyanide (NaCN) (1.2 eq)

Ethanol/Water (4:1 ratio) or DMSO

Procedure:

Safety Note:CAUTION! NaCN is highly toxic. Work in a well-ventilated fume hood. Ensure a

bleach bath is ready to neutralize waste.
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Dissolution: Dissolve NaCN in the minimum amount of water.

Reaction: Add the cyanide solution to a solution of the benzyl bromide in Ethanol.

Optimization: If reaction is slow, add a catalytic amount of Tetrabutylammonium bromide

(TBAB) as a phase transfer catalyst.

Reflux: Heat to reflux (80°C) for 3–5 hours.

Workup: Cool to room temperature. Pour the mixture into ice water.

Extraction: Extract with Ethyl Acetate or Dichloromethane (3x). Wash combined organics with

water and brine.

Purification: Dry over Na₂SO₄ and concentrate. The crude nitrile can often be used directly in

the next step.

Protocol C: Hydrolysis to 2-Chloro-6-fluorophenylacetic
acid
Reagents:

2-Chloro-6-fluorophenylacetonitrile (1.0 eq)

Hydrochloric Acid (conc. 37%) or H₂SO₄ (50% v/v)

Glacial Acetic Acid (optional co-solvent)

Procedure:

Mixing: In a flask, combine the nitrile with concentrated HCl. A molar ratio of Acid:Nitrile of

5:1 is recommended.[4]

Heating: Heat to reflux (approx. 100–110°C).

Observation: The mixture will initially be biphasic and eventually become homogeneous or

form a solid precipitate of the acid.
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Time: 4–8 hours.

Workup: Cool the reaction mixture. Pour into crushed ice/water.

Isolation: The product usually precipitates as a solid. Filter the solid.[4][5]

If oil forms: Extract with Ethyl Acetate, then extract the organic layer with 1M NaOH (to pull

the acid into the aqueous phase), separate, and re-acidify the aqueous layer with HCl to

precipitate the pure acid.

Recrystallization: Recrystallize from Toluene or Ethanol/Water to obtain high-purity white

crystals.

Characterization: Melting Point: 120–123°C.

Part 4: Data & Process Parameters[1][2][3][4][5][6]
Parameter

Step 1:
Bromination

Step 2: Cyanation Step 3: Hydrolysis

Key Reagent NBS / AIBN NaCN / KCN Conc. HCl

Solvent CCl₄ or Cyclohexane
Ethanol/Water or

DMSO
Water / Acetic Acid

Temperature Reflux (75-80°C) Reflux (80-90°C) Reflux (100-110°C)

Typical Yield 85-90% 80-85% 90-95%

Major Impurity
Benzal bromide (over-

bromination)
Unreacted bromide Amide intermediate

Safety Hazard
Radical reaction

control
Cyanide toxicity Corrosive acid fumes

Part 5: Process Workflow Diagram

Start: 2-Chloro-6-fluorotoluene Step 1: Radical Bromination
(NBS, AIBN, Reflux)

Intermediate:
2-Chloro-6-fluorobenzyl bromide

Yield ~88% Step 2: Cyanation
(NaCN, PTC, 80°C)

Intermediate:
2-Chloro-6-fluorophenylacetonitrile

Yield ~82% Step 3: Acid Hydrolysis
(Conc. HCl, Reflux)

Final Product:
2-Chloro-6-fluorophenylacetic acid

Yield ~92%
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Figure 2: Step-by-step process flow for the synthesis of CAS 37777-76-7.

References
BenchChem.Synthesis of 2-Chloro-6-fluorobenzaldehyde from 2-chloro-6-fluorotoluene:

Application Notes and Protocols. (Describes the chlorination of the starting material,

analogous to the bromination step).[6]

Google Patents.CN103232339A - Preparation method of chlorinated phenylacetic acid.

(Details the HCl hydrolysis method for chlorinated phenylacetonitriles to avoid coking).

Sigma-Aldrich.Product Specification: 2-Chloro-6-fluorobenzyl bromide. (Confirming the

intermediate structure and physical properties).

ChemicalBook.2-Chloro-6-fluorophenylacetic acid (CAS 37777-76-7) Properties and

Suppliers.[7]

Inventiva Pharma.Synthesis of substituted phenyl acetic acid.[2] (Discusses modern Pd-

catalyzed alternatives for phenylacetic acid synthesis).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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